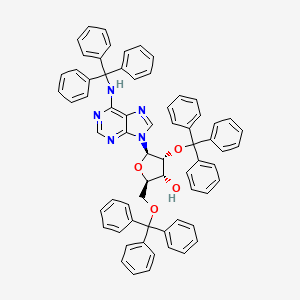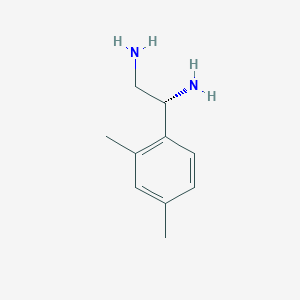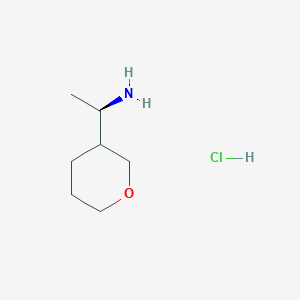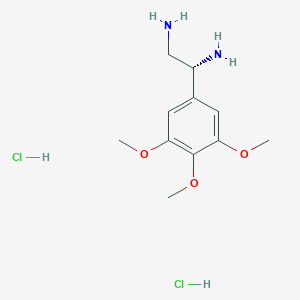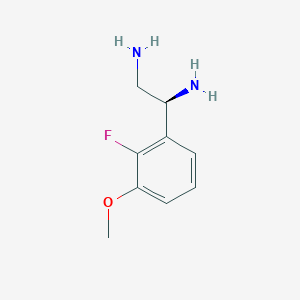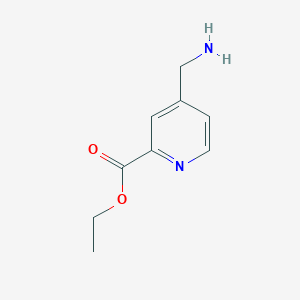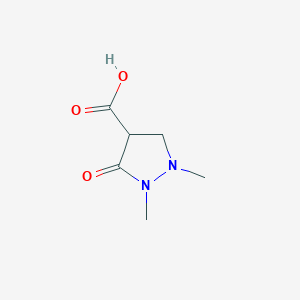
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diaminoethane with a diketone, followed by oxidation to introduce the ketone group at the third position. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable molecule for medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different functional groups.
1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms in the ring, exhibiting different chemical and biological properties.
Pyrrolidine-2,5-dione: A five-membered ring compound with two nitrogen atoms and a ketone group, similar in structure but with different reactivity.
Uniqueness: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
1,2-dimethyl-3-oxopyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4(6(10)11)5(9)8(7)2/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
IOEODYJQKRWUMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(=O)N1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


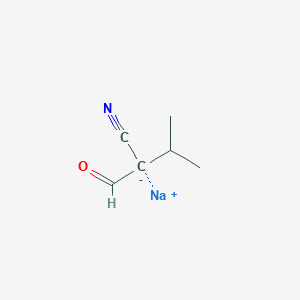
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
